molecular formula C16H24N2O3 B4886566 2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4886566
M. Wt: 292.37 g/mol
InChI Key: VOYWOSKPFUILDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as DPBE, is a chemical compound that has been widely studied for its potential applications in scientific research. DPBE is a derivative of benzamide and is commonly used as a research tool to investigate the role of certain receptors and neurotransmitters in various physiological processes.

Mechanism of Action

2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide acts as a selective D3 receptor agonist, meaning that it binds to and activates the D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of dopamine signaling. Activation of the D3 receptor by this compound can lead to changes in dopamine release and signaling, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on biochemical and physiological processes. For example, studies have shown that this compound can increase locomotor activity in rats, suggesting that activation of the D3 receptor may play a role in regulating movement. This compound has also been shown to have effects on reward and addiction-related behaviors, suggesting that the D3 receptor may be involved in these processes as well.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in scientific research is that it is a selective D3 receptor agonist, meaning that it can be used to specifically investigate the role of the D3 receptor in various physiological processes. However, one limitation of using this compound is that it may not fully replicate the effects of endogenous dopamine signaling, as it only activates the D3 receptor and does not affect other dopamine receptors.

Future Directions

There are many potential future directions for research involving 2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. For example, researchers may investigate the role of the D3 receptor in various disease states such as schizophrenia or addiction. Additionally, researchers may investigate the potential therapeutic applications of this compound or other D3 receptor agonists for the treatment of these conditions. Finally, researchers may investigate the potential use of this compound as a tool to investigate other neurotransmitter systems and their interactions with the dopamine system.

Synthesis Methods

2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The resulting product can be purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been used extensively in scientific research as a tool to investigate the role of the dopamine D3 receptor in various physiological processes. Studies have shown that this compound can selectively bind to the D3 receptor, allowing researchers to investigate the effects of D3 receptor activation or inhibition on various functions such as locomotion, reward, and addiction.

properties

IUPAC Name

2,3-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-14-8-6-7-13(15(14)21-2)16(19)17-9-12-18-10-4-3-5-11-18/h6-8H,3-5,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYWOSKPFUILDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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